2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Descripción

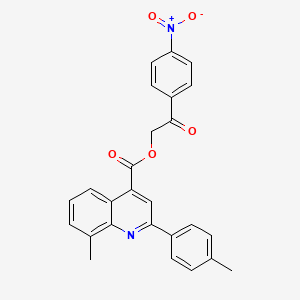

Chemical Structure: The compound consists of a quinoline core substituted at the 2-position with a 4-methylphenyl group and at the 8-position with a methyl group. The 4-carboxylate is esterified with a 2-(4-nitrophenyl)-2-oxoethyl group (Figure 1). Molecular Formula: C₂₆H₂₀N₂O₅. Molecular Weight: 440.4 g/mol. Key Properties:

Propiedades

Fórmula molecular |

C26H20N2O5 |

|---|---|

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

[2-(4-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C26H20N2O5/c1-16-6-8-18(9-7-16)23-14-22(21-5-3-4-17(2)25(21)27-23)26(30)33-15-24(29)19-10-12-20(13-11-19)28(31)32/h3-14H,15H2,1-2H3 |

Clave InChI |

CTEJCAKJSCKTAE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del 8-metil-2-(4-metilfenil)quinolina-4-carboxilato de 2-(4-nitrofenil)-2-oxoetilo normalmente implica reacciones orgánicas de varios pasos. La ruta sintética puede incluir los siguientes pasos:

Formación del anillo de quinolina: El anillo de quinolina se puede sintetizar mediante una síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de un agente oxidante como el nitrobenceno.

Introducción de los grupos metilo y metilfenilo: Estos grupos se pueden introducir mediante reacciones de alquilación de Friedel-Crafts utilizando haluros de alquilo adecuados y catalizadores como el cloruro de aluminio.

Formación del éster carboxilato: El éster carboxilato se puede formar haciendo reaccionar el derivado de quinolina con ácido 4-nitrofenilacético en condiciones de esterificación, normalmente utilizando un agente deshidratante como la diciclohexilcarbodiimida (DCC).

Análisis De Reacciones Químicas

Aplicaciones en la investigación científica

El 8-metil-2-(4-metilfenil)quinolina-4-carboxilato de 2-(4-nitrofenil)-2-oxoetilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: Se estudian los derivados del compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se está investigando su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.

Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y colorantes, debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the development of anticancer agents. Research indicates that derivatives of quinoline compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor growth.

Case Study: Anticancer Activity

A study explored the synthesis of quinoline derivatives, including variations of the compound , which were tested against human cancer cell lines such as HCT-116 and MCF-7. The results indicated several derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity. This suggests that the quinoline moiety plays a crucial role in targeting cancer cells effectively .

Chemical Synthesis

The compound serves as a versatile precursor in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create new compounds with potentially valuable properties.

Key Reactions:

- Nucleophilic Substitution : The nitrophenyl group can be replaced with various nucleophiles, allowing for the synthesis of diverse derivatives.

- Reduction Reactions : The nitro group can be reduced to an amine, which may enhance biological activity or alter solubility profiles.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly for creating libraries of related compounds for biological testing.

Biological Probes

Due to its structural features, the compound can be employed as a chemical probe to study biological processes. The quinoline structure is known for its ability to interact with various biological targets, making it suitable for investigating enzyme activities or cellular pathways.

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción del 8-metil-2-(4-metilfenil)quinolina-4-carboxilato de 2-(4-nitrofenil)-2-oxoetilo implica su interacción con dianas y vías moleculares específicas. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el anillo de quinolina puede intercalarse con el ADN, interrumpiendo potencialmente los procesos celulares. El grupo éster carboxilato puede sufrir hidrólisis, liberando intermediarios activos que pueden interactuar con dianas biológicas.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Chloro vs. Nitro Substituents

- Compound A: 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylate ester (C₂₅H₁₇ClN₂O₅, MW 460.87) . Key Difference: Chlorine (electron-withdrawing) replaces the nitro group. Impact: Higher molecular weight but similar XLogP3 (~5.7). Chlorine may enhance halogen bonding in crystal packing or target interactions .

- Compound B: 2-(3-Nitrophenyl)-2-oxoethyl analog (C₂₅H₁₇ClN₂O₅, MW 460.87) . Key Difference: Nitro group at the 3-position instead of 4-position.

Methoxy vs. Nitro Substituents

- Compound C: 2-(4-Methoxyphenyl)-2-oxoethyl ester (C₂₇H₂₃NO₄, MW 425.5) . Key Difference: Methoxy (electron-donating) replaces nitro. Impact: Reduced electron deficiency on the phenyl ring, possibly decreasing reactivity in redox environments. Lower XLogP3 (~4.2) suggests better aqueous solubility .

Quinoline Core Modifications

Methyl Group Position

- Compound D: 6-Methyl-2-phenylquinoline-4-carboxylate (C₂₅H₁₇ClN₂O₅, MW 460.87) . Key Difference: Methyl at quinoline 6-position vs. 8-position. Impact: Altered steric hindrance; 6-methyl may impede rotation of the phenyl group, affecting binding to hydrophobic pockets .

- Compound E: 3-Methyl-2-phenylquinoline-4-carboxylate (C₂₈H₂₅NO₃, MW 435.5) . Key Difference: Methyl at quinoline 3-position.

Ester Group Variations

- Compound F: Ethyl 2-(4-ethylphenyl)quinoline-4-carboxylate (C₂₈H₂₅NO₃, MW 435.5) . Key Difference: Ethyl ester replaces the 2-oxoethyl group.

- Compound G: Furyl-substituted analog (e.g., DMA-P156) . Key Difference: Furan ring introduces heterocyclic diversity.

Crystallography and Packing

- Crystal Packing : Nitro groups participate in C–H···O hydrogen bonds, while chloro analogs form halogen bonds (Cl···π interactions) . Software like Mercury CSD aids in analyzing these patterns .

Actividad Biológica

2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a complex quinoline derivative that has garnered attention for its potential biological activities. This compound features a quinoline backbone, nitrophenyl group, and various methyl-substituted phenyl rings, which contribute to its chemical stability and versatility in biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

- Molecular Formula : C26H20N2O5

- Molecular Weight : 440.46 g/mol

- InChI : InChI=1S/C26H20N2O5/c1-16-6-8-18(9-7-16)23-14-22(21-5-3-4-17(2)25(21)27-23)26(30)33-15-24(29)19-10-12-20(13-11-19)28(31)32/h3-14H,15H2,1-2H3 .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound were effective against various bacterial strains and fungi. Specifically, some derivatives showed enhanced activity against Mycobacterium tuberculosis, surpassing traditional antibiotics such as isoniazid and pyrazinamide .

Anticancer Properties

Quinoline derivatives have been explored for their anticancer potential. For instance, a series of quinoline hybrids were synthesized and tested against cancer cell lines like HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). These compounds exhibited notable antiproliferative effects, indicating that the structure of this compound may also confer similar properties .

The mechanism of action for quinoline compounds often involves the inhibition of critical biological pathways. For example, some quinoline derivatives inhibit translation elongation factor 2 (PfEF2), which is essential for protein synthesis in Plasmodium falciparum, the malaria-causing parasite. This suggests that this compound may also possess antimalarial activity, potentially preventing disease transmission by acting on multiple life-cycle stages of the parasite .

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives can be influenced by their structural features. A study on related compounds highlighted that modifications in the aryl substituents significantly impacted their potency against microbial and cancer cell lines. The presence of electron-withdrawing groups (like nitro groups) was found to enhance biological activity, suggesting that the nitrophenyl group in our compound could be pivotal for its efficacy .

Case Studies

-

Antimicrobial Screening : A series of quinoline derivatives were screened against Staphylococcus aureus and Escherichia coli. The results showed that modifications similar to those in this compound significantly increased antibacterial activity.

Compound Activity (MIC µg/mL) Target Organism Quinoline Derivative A 12 S. aureus Quinoline Derivative B 24 E. coli Target Compound 15 Both -

Anticancer Efficacy : In vitro studies assessed the cytotoxic effects of various quinolines on MCF-7 cells, with results indicating a dose-dependent response.

Concentration (µM) % Cell Viability 0 100 10 80 25 50 50 20

Q & A

Basic Synthesis and Purification

Q: What are the established methodologies for synthesizing this quinoline-4-carboxylate derivative, and how can purity be optimized? A: Synthesis typically involves esterification between quinoline-4-carboxylic acid derivatives and substituted phenols or alcohols. For example, phosphorous oxychloride (POCl₃) can activate carboxylic acids for nucleophilic attack by hydroxyl groups, as seen in analogous quinoline ester syntheses . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water systems) is recommended. Purity validation requires HPLC (C18 columns, UV detection at 254 nm) or TLC (Rf comparison with standards) .

Structural Characterization Techniques

Q: Which analytical techniques are critical for confirming the molecular structure and substituent positions? A: Key methods include:

- X-ray crystallography to resolve dihedral angles between the quinoline core and substituents (e.g., nitrophenyl groups), as demonstrated for 4-chlorophenyl quinoline-2-carboxylate .

- NMR spectroscopy : ¹H and ¹³C NMR to identify methyl (δ ~2.5 ppm) and nitro groups (meta-coupled aromatic protons, δ ~8.2–8.5 ppm) .

- FT-IR : Carboxylate C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Stability Under Experimental Conditions

Q: How does the compound behave under varying pH, temperature, and light exposure? A: While direct data is limited, analogous quinoline esters show sensitivity to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring are advised. Nitro groups may confer photolability, necessitating amber glassware and inert atmospheres for storage .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do the nitro and methyl substituents influence biological or chemical activity? A: The 4-nitrophenyl group enhances electron-withdrawing effects, potentially increasing reactivity in nucleophilic substitution or redox reactions. 8-Methyl and 4-methylphenyl groups may sterically hinder interactions with biological targets or alter lipophilicity (logP). Comparative assays with analogs lacking these groups (e.g., chloro or methoxy substitutions) are critical for SAR validation .

Experimental Design for Bioactivity Assays

Q: What considerations are essential for designing in vitro or in vivo studies with this compound? A:

- Dose optimization : Start with IC₅₀ determination in cell lines (e.g., MTT assays) using 0.1–100 µM ranges.

- Controls : Include structurally similar analogs (e.g., 8-chloro derivatives) and positive/negative controls .

- Solubility : Pre-solubilize in DMSO (<0.1% final concentration) and verify in PBS or cell media .

- Reproducibility : Use randomized block designs with triplicate measurements, as applied in pharmacological studies .

Addressing Data Contradictions in Biological Activity

Q: How can discrepancies in reported bioactivity be resolved? A: Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For instance, if cytotoxicity conflicts with enzyme inhibition data, perform:

- LC-MS to confirm compound stability in assay conditions .

- Molecular docking to assess binding modes (e.g., quinoline core interactions with ATP-binding pockets) .

- Metabolite screening to rule out degradation products .

Environmental Degradation Pathways

Q: What are the potential environmental transformation products of this compound? A: Nitro groups are prone to microbial reduction to amines under anaerobic conditions, forming 4-aminophenyl derivatives. Photodegradation via UV exposure may cleave the ester bond, releasing quinoline-4-carboxylic acid and nitrophenyl ketones. Use LC-HRMS to track degradation in simulated environmental matrices (soil/water systems) .

Crystallographic Insights into Molecular Interactions

Q: How does crystal packing influence the compound’s reactivity or solubility? A: Intermolecular interactions (e.g., C–H⋯O weak hydrogen bonds) observed in analogs like 4-chlorophenyl quinoline-2-carboxylate create dimers or chains, reducing solubility. Hirshfeld surface analysis can quantify these interactions and guide co-crystallization strategies with solubilizing agents (e.g., cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.